molecular formula C14H26N2O7 B1230462 Dihydrospectinomycin CAS No. 28048-39-7

Dihydrospectinomycin

Cat. No.: B1230462
CAS No.: 28048-39-7
M. Wt: 334.37 g/mol
InChI Key: GKPRKJXOTBXASY-IQKNWYLPSA-N
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Description

Dihydrospectinomycin is a derivative of spectinomycin, a broad-spectrum antibiotic belonging to the aminoglycoside class. It is isolated from the fermentation broth of the bacterium Streptomyces spectabilis. Spectinomycin and its derivatives, including this compound, are valuable in treating bacterial infections in humans and animals .

Chemical Reactions Analysis

Types of Reactions: Dihydrospectinomycin undergoes several chemical reactions, including oxidation, reduction, and substitution. It is known to undergo unusual solvolysis reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases. For example, strong acidic hydrolysis can produce actinamine, while basic solutions can form actinospectinoic acid .

Major Products Formed: The major products formed from the reactions of this compound include actinamine and actinospectinoic acid .

Scientific Research Applications

Dihydrospectinomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure and function of aminoglycoside antibiotics and their derivatives. In medicine, this compound is valuable in treating bacterial infections, especially those caused by Neisseria gonorrhoeae . It is also used in veterinary medicine to treat bacterial respiratory and enteric infections .

Mechanism of Action

Dihydrospectinomycin, like spectinomycin, inhibits protein synthesis in bacterial cells by targeting the 30S ribosomal subunit. This inhibition prevents the formation of functional proteins, leading to the bactericidal effect of the compound .

Comparison with Similar Compounds

Biological Activity

Dihydrospectinomycin is a derivative of spectinomycin, an antibiotic that has been primarily used to treat infections caused by certain bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in combating drug-resistant strains of bacteria, including Mycobacterium tuberculosis. This article delves into the biological activity of this compound, exploring its synthesis, antimicrobial properties, and the mechanisms underlying its activity.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various chemical modifications of spectinomycin. The synthesis involves altering specific functional groups to enhance antibacterial activity and improve pharmacological properties. Notably, the presence of hydroxyl groups at the 2- and 6-positions on the spectinomycin ring is crucial for its antimicrobial efficacy. Studies have shown that modifications to these positions can significantly influence the compound's ability to bind to bacterial ribosomes, which is essential for its action as an antibiotic .

2. Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacterial species. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, with particular emphasis on its action against M. tuberculosis. The compound's mechanism primarily involves inhibition of protein synthesis by binding to the bacterial ribosome, thereby preventing translation processes critical for bacterial growth and replication .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa4 µg/mL

The primary mechanism through which this compound exerts its antibacterial effect is through ribosomal inhibition. It binds to the 30S subunit of the bacterial ribosome, interfering with the decoding function during protein synthesis. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins, which are detrimental to bacterial survival .

4. Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in combination therapies aimed at enhancing efficacy against resistant strains of M. tuberculosis. For instance, a study demonstrated that combining this compound with fusidic acid significantly restored antibiotic activity against resistant mutants by targeting different stages in the protein synthesis pathway .

Case Study: Synergistic Effects with Fusidic Acid

  • Objective : To evaluate the synergistic effects between this compound and fusidic acid against drug-resistant M. tuberculosis.
  • Findings : The combination showed enhanced activity compared to either drug alone, particularly against strains with mutations conferring resistance to standard treatments.

5. Impurities and Quality Control

Quality control measures are essential in ensuring the efficacy of this compound as a pharmaceutical compound. Studies have identified various impurities associated with commercial preparations of spectinomycin, including different isomers of this compound. These impurities can affect both the potency and safety profiles of the drug .

Table 2: Impurities Identified in Commercial Spectinomycin Preparations

Impurity NameCharacterization Method
(4R)-DihydrospectinomycinNMR Spectroscopy
(4S)-DihydrospectinomycinNMR Spectroscopy
DihydroxyspectinomycinHPLC

Properties

IUPAC Name

(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPRKJXOTBXASY-IQKNWYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182326
Record name Dihydrospectinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28048-39-7
Record name Dihydrospectinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrospectinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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